2,6-Dibromo-4-chloroaniline
Overview
Description
2,6-Dibromo-4-chloroaniline is a symmetrical chlorodibromo aniline compound with the molecular formula C6H4Br2ClN. It is known for its unique chemical structure, which includes two bromine atoms and one chlorine atom attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as chlorinated aromatic amines, can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a symmetrical chlorodibromo aniline , which suggests it might interact with its targets through halogen bonding or other types of non-covalent interactions.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, including the microbial decomposition of phenylurea and phenylcarbamate .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-chloroaniline . For instance, factors such as pH, temperature, and the presence of other chemicals can affect its solubility, stability, and interactions with biological targets.
Preparation Methods
2,6-Dibromo-4-chloroaniline is typically prepared by the bromination of p-chloroaniline. The reaction involves the addition of bromine to p-chloroaniline under controlled conditions to yield the desired product . The reaction conditions include maintaining a specific temperature and using a suitable solvent to facilitate the bromination process.
Chemical Reactions Analysis
2,6-Dibromo-4-chloroaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different reduction products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-Dibromo-4-chloroaniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2,6-Dibromo-4-chloroaniline can be compared with other similar compounds such as:
- 4-Chloro-2,6-dibromoaniline
- 2,6-Dibromo-4-chlorophenylamine
- 2,6-Dibromo-4-chlorophenylamine
These compounds share similar chemical structures but differ in their specific properties and applications. The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinctive chemical and physical properties .
Properties
IUPAC Name |
2,6-dibromo-4-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLQXUJSOJWJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347735 | |
Record name | 2,6-Dibromo-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-17-9 | |
Record name | 2,6-Dibromo-4-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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